5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 332851-36-2
Cat. No.: VC21466478
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.19g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332851-36-2 |
|---|---|
| Molecular Formula | C9H10F3N3O2 |
| Molecular Weight | 249.19g/mol |
| IUPAC Name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h3-4,6,13H,2H2,1H3,(H,16,17) |
| Standard InChI Key | FSBMSOUGCFEYBD-UHFFFAOYSA-N |
| SMILES | CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F |
| Canonical SMILES | CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F |
Introduction
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The trifluoromethyl group in its structure enhances metabolic stability and lipophilicity, making it a promising candidate for drug development.
Chemical Formula:
C8H8F3N3O2
Synthesis
The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves:
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Cyclization Reaction: Starting from aminoguanidine and a β-ketoester derivative.
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Introduction of Trifluoromethyl Group: Using trifluoromethylating agents under controlled conditions.
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Carboxylation: Employing carbon dioxide or derivatives to introduce the carboxylic acid group.
This multi-step process ensures high yield and purity of the final compound.
Antiviral Potential
Pyrazolo[1,5-a]pyrimidines have shown efficacy in inhibiting viral RNA polymerases by targeting protein-protein interactions critical for viral replication. The trifluoromethyl substitution enhances binding affinity to active sites.
Anti-inflammatory Effects
The carboxylic acid moiety contributes to anti-inflammatory activity by interacting with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Applications in Medicinal Chemistry
The unique structural features of this compound make it a versatile scaffold for designing:
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Antiviral agents targeting influenza and other RNA viruses.
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Anticancer drugs with selective activity against tumor cells.
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Anti-inflammatory agents for chronic inflammatory diseases.
Challenges and Future Directions
While promising, challenges include:
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Optimization of Bioavailability: Improving solubility without compromising activity.
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Toxicity Studies: Assessing long-term safety profiles.
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Synthetic Scalability: Developing cost-effective methods for large-scale production.
Future research could focus on structural modifications to enhance specificity and reduce off-target effects.
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